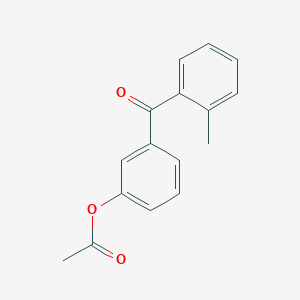

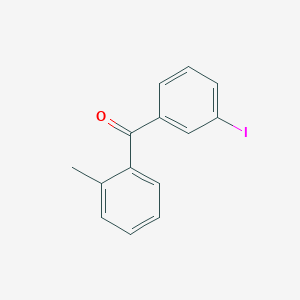

3-Iodo-2'-methylbenzophenone

Overview

Description

Synthesis Analysis

The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been synthesized as an anode catalyst using the Sonogashira coupling reaction and the electrophilic cyclization reaction in moderate to excellent yields .Molecular Structure Analysis

The molecular formula of 3-Iodo-2’-methylbenzophenone is C14H11IO. The molecular weight is 322.14 g/mol.Chemical Reactions Analysis

The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been used in the synthesis of various compounds . The thermal degradation products of IPBC were studied by ultra-performance liquid chromatography-mass spectrometry (UPLC−MS/MS). The results showed that thermal degradation of IPBC occurred at 70 °C, and the degradation rate increased significantly from 70 °C to 150 °C .Physical And Chemical Properties Analysis

The density of 3-Iodo-2’-methylbenzoic acid is 1.9±0.1 g/cm^3 . The boiling point is 341.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.8±3.0 kJ/mol . The flash point is 160.5±24.6 °C . The index of refraction is 1.646 .Scientific Research Applications

Organic Catalyst for Glucose Electrooxidation

3-Iodo-2’-methylbenzophenone derivatives have been synthesized and used as anode catalysts for glucose electrooxidation. These catalysts show promise in glucose fuel cells, which are a sustainable energy source. The electrocatalytic activities of these compounds have been enhanced by electrochemical deposition of Pd metal, leading to higher current densities and long-term stability .

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, including those with the 3-Iodo-2’-methylbenzophenone core, are significant in the development of OLEDs. These compounds serve as host materials and emitters, contributing to high external quantum efficiencies (EQEs) and enabling the creation of flexible and innovative lighting solutions .

Synthesis of Heteroaromatic Compounds

The compound has been utilized in the synthesis of various heteroaromatic compounds through Pd-catalyzed Sonogashira cross-coupling reactions. These synthesized materials are essential in the study of organic catalysts for energy applications, particularly in fuel cell technology .

Electrophilic Cyclization Reactions

3-Iodo-2’-methylbenzophenone is involved in electrophilic cyclization reactions, which are crucial for constructing complex organic molecules. This process is integral to the synthesis of diverse organic compounds with potential applications in pharmaceuticals and materials science .

Metal-Free Catalysis

As a metal-free catalyst, derivatives of 3-Iodo-2’-methylbenzophenone exhibit significant activity for glucose electrooxidation. This property makes them suitable candidates for use in direct glucose fuel cells, offering an environmentally friendly alternative to metal-based catalyst systems .

Hypervalent Iodine Chemistry

The iodine component of 3-Iodo-2’-methylbenzophenone plays a role in hypervalent iodine chemistry. These iodine-based oxidants are environmentally friendly and are used for the construction of simple and complex organic molecules due to their excellent oxidizing and electrophilic properties .

Mechanism of Action

Target of Action

It’s known that benzophenone derivatives can interact with various biological targets, depending on their specific chemical structure and functional groups .

Mode of Action

Benzophenone derivatives are known to undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzophenone derivatives can potentially influence various biochemical pathways due to their diverse chemical reactivity .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to various biological effects, depending on the nature of the targets and the biochemical pathways involved .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-iodophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNVZAMANZEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279285 | |

| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2'-methylbenzophenone | |

CAS RN |

951887-18-6 | |

| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.